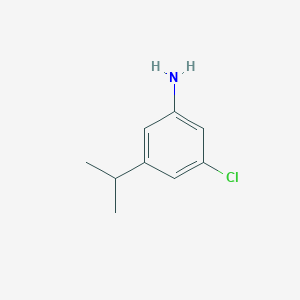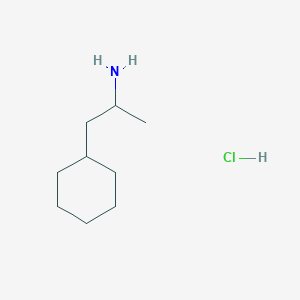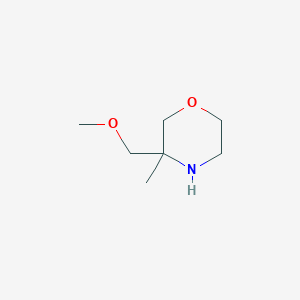![molecular formula C6H10ClF3N2 B6271873 [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride CAS No. 2060034-68-4](/img/no-structure.png)
[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H9F3N2 . It is a building block used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride” is characterized by a bicyclic pentane ring with a trifluoromethyl group and a hydrazine group attached . The InChI code for this compound is 1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6,3-6)4-11;/h1-4,11H2;1H .Physical And Chemical Properties Analysis
“[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride” is a powder at room temperature . Its molecular weight is 166.1442696 .Safety and Hazards
“[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride' involves the reaction of bicyclo[1.1.1]pentan-1-one with trifluoromethylhydrazine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Bicyclo[1.1.1]pentan-1-one", "Trifluoromethylhydrazine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentan-1-one is reacted with trifluoromethylhydrazine in the presence of a suitable solvent and a catalyst to form the corresponding hydrazone.", "Step 2: The hydrazone is then reduced with sodium borohydride to form the corresponding hydrazine.", "Step 3: The hydrazine is then reacted with hydrochloric acid to form the hydrochloride salt of '[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine'." ] } | |
CAS RN |
2060034-68-4 |
Product Name |
[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride |
Molecular Formula |
C6H10ClF3N2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





